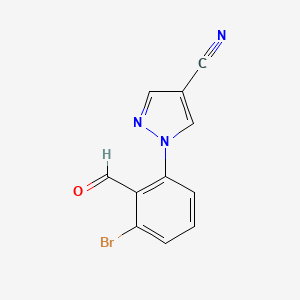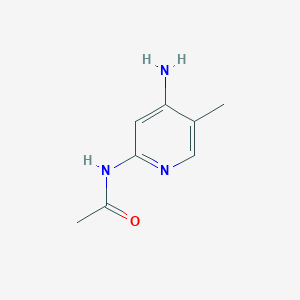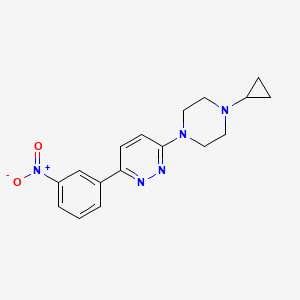![molecular formula C17H22BNO3 B8280972 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one](/img/structure/B8280972.png)
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one: is a complex organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6310,4,12]dodeca-4(12),5,7-trien-11-one typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrroloquinoline Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrroloquinoline structure.
Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyrroloquinoline in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural features.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its boron-containing structure.
Mechanism of Action
The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. This interaction can affect various cellular processes, making the compound useful in biological and medicinal research.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one stands out due to its unique pyrroloquinoline core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22BNO3 |
|---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
InChI |
InChI=1S/C17H22BNO3/c1-16(2)17(3,4)22-18(21-16)13-9-11-5-6-14(20)19-8-7-12(10-13)15(11)19/h9-10H,5-8H2,1-4H3 |
InChI Key |
JZDFEIPQSQRONY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Cyano-4'-[[(3-ethoxycarbonylpiperidino)carbonyl]methyloxy]biphenyl](/img/structure/B8280935.png)

![1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-(pyridin-3-yloxy)-ethanone](/img/structure/B8280947.png)

![1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B8280985.png)
![[5-Bromo-3-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B8280993.png)
